p-Isopropyl-alpha-methylstyrene

Descripción general

Descripción

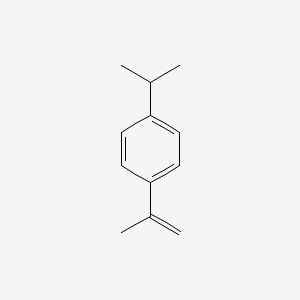

p-Isopropyl-alpha-methylstyrene: is an organic compound with the molecular formula C12H16. It is also known as 1-(1-Methylethenyl)-4-(1-methylethyl)benzene. This compound is a derivative of styrene, where the alpha position is substituted with an isopropyl group. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method for synthesizing p-Isopropyl-alpha-methylstyrene involves the Friedel-Crafts alkylation of p-isopropylbenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Dehydrogenation: Another method involves the dehydrogenation of p-isopropyl-alpha-methylbenzene using a suitable dehydrogenation catalyst at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of p-isopropyl-alpha-methylbenzene. This process is carried out in the presence of a metal catalyst such as platinum or palladium at high temperatures to achieve the desired conversion.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: p-Isopropyl-alpha-methylstyrene can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of the corresponding alkane.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: p-Isopropyl-alpha-methylbenzyl alcohol or p-isopropyl-alpha-methylbenzyl ketone.

Reduction: p-Isopropyl-alpha-methylbenzene.

Substitution: this compound derivatives with various substituents on the aromatic ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Alpha-methylstyrene is characterized by its ability to undergo addition polymerization, similar to styrene. Its chemical structure is represented as follows:

- Chemical Formula : CH

- CAS Number : 98-83-9

- Molecular Weight : 118 g/mol

- Appearance : Clear colorless liquid

- Boiling Point : 161 °C

- Melting Point : -24 °C

- Specific Gravity : 0.91

- Flash Point : 45 °C

These properties make AMS suitable for various industrial applications, particularly in the production of polymers and resins.

Industrial Applications

-

Production of Acrylonitrile Butadiene Styrene (ABS)

- AMS is primarily used as a precursor in the production of ABS, a thermoplastic known for its high impact resistance and toughness. The incorporation of AMS enhances the thermal stability and mechanical properties of ABS, making it ideal for automotive parts, electronic housings, and construction materials .

- Adhesives and Coatings

- Heat-Resistant Plastics

- Paints and Pigments

- Polymerization Processes

Case Study 1: Enhancing ABS with Alpha-Methylstyrene

A study conducted on the incorporation of alpha-methylstyrene into ABS formulations demonstrated significant improvements in thermal stability and mechanical strength. The research indicated that ABS containing AMS exhibited superior performance in high-temperature environments compared to standard ABS formulations without AMS.

| Property | Standard ABS | ABS with AMS |

|---|---|---|

| Heat Distortion Temp (°C) | 90 | 115 |

| Impact Strength (kJ/m²) | 20 | 30 |

This enhancement makes AMS-modified ABS suitable for demanding applications in automotive and electronics sectors.

Case Study 2: Polymerization Techniques

Research on the polymerization of alpha-methylstyrene using tin IV chloride as an initiator revealed efficient conversion rates without the need for extensive purification processes. The results highlighted that using this method could reduce production costs and time while maintaining high-quality polymer output.

| Polymerization Method | Conversion Rate (%) | Initiator Used |

|---|---|---|

| Traditional | 50 | TFABA |

| Tin IV Chloride | 85 | Tin IV Chloride |

This finding underscores the potential for optimizing manufacturing processes involving AMS.

Mecanismo De Acción

The mechanism of action of p-Isopropyl-alpha-methylstyrene primarily involves its reactivity as an electrophile in various chemical reactions. The presence of the isopropyl group at the alpha position enhances the electron density on the aromatic ring, making it more susceptible to electrophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules.

Comparación Con Compuestos Similares

Alpha-methylstyrene: Similar in structure but lacks the isopropyl group at the para position.

p-Methylstyrene: Similar but has a methyl group instead of an isopropyl group at the para position.

p-Isopropylstyrene: Similar but lacks the alpha-methyl group.

Uniqueness: p-Isopropyl-alpha-methylstyrene is unique due to the presence of both the isopropyl group at the para position and the alpha-methyl group. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and enhanced stability in polymerization processes.

Actividad Biológica

p-Isopropyl-alpha-methylstyrene (p-IMMS) is a derivative of α-methylstyrene, a compound known for its industrial applications and biological implications. Understanding the biological activity of p-IMMS is crucial for assessing its safety and potential therapeutic uses.

- Chemical Formula : C₁₂H₁₆

- Molecular Weight : 160.25 g/mol

- Boiling Point : 166 °C

Metabolism and Toxicokinetics

The metabolism of p-IMMS involves several pathways, primarily through non-stereoselective epoxidation, followed by hydrolysis to form various metabolites. Key findings include:

- Metabolic Pathways : p-IMMS is metabolized to 2-phenyl-1,2-propanediol, which can further oxidize to atrolactic acid or conjugate with glucuronide and glutathione, leading to mercapturate formation .

- Tissue Distribution : After administration in animal models, the highest concentrations of p-IMMS-derived radioactivity were found in adipose tissue, liver, kidneys, and skin .

- Adverse Effects : High doses (1000 mg/kg/day) resulted in significant weight loss, renal issues, and liver hypertrophy in male rats. Histopathological changes were observed in both sexes at lower doses (200 mg/kg) .

Acute Toxicity

Studies indicate that p-IMMS exhibits moderate acute toxicity. The lowest observed adverse effect level (LOAEL) was determined to be 200 mg/kg body weight per day, with significant effects on liver and kidney function observed at this dose .

Genotoxicity

In vitro studies suggest that p-IMMS is not genotoxic. Various assays conducted showed no mutagenic activity in bacterial strains such as Salmonella typhimurium .

Carcinogenicity

Case Study 1: Inhalation Exposure

A 14-week inhalation study with F344/N rats exposed to varying concentrations of p-IMMS revealed:

- Dose-dependent Effects : Significant increases in kidney and liver weights were noted at concentrations as low as 150 ppm.

- Histopathological Changes : Accumulation of hyaline droplets in renal proximal tubules was observed across all treated groups .

| Concentration (ppm) | Observed Effects |

|---|---|

| 0 | Control group |

| 75 | No significant effects |

| 150 | Increased liver weights |

| 300 | Increased kidney weights |

| 600 | Histopathological changes |

| 1000 | Severe renal and liver damage |

Case Study 2: Reproductive Toxicity

Animal studies indicated potential reproductive toxicity, with observed developmental issues in offspring when mothers were exposed to high doses during gestation .

Propiedades

IUPAC Name |

1-propan-2-yl-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8,10H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCNZCCURGYSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178580 | |

| Record name | p-Isopropyl-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-14-9 | |

| Record name | 1-(1-Methylethenyl)-4-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropyl-alpha-methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isopropenylisopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Isopropyl-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropyl-α-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.